1,3-dimethyl-N-[2-(oxan-4-ylsulfanyl)ethyl]-1H-pyrazole-5-carboxamide
Description
Properties
IUPAC Name |
2,5-dimethyl-N-[2-(oxan-4-ylsulfanyl)ethyl]pyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O2S/c1-10-9-12(16(2)15-10)13(17)14-5-8-19-11-3-6-18-7-4-11/h9,11H,3-8H2,1-2H3,(H,14,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKFZUDOKDDVDAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C(=O)NCCSC2CCOCC2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-dimethyl-N-[2-(oxan-4-ylsulfanyl)ethyl]-1H-pyrazole-5-carboxamide typically involves the following steps:
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Formation of the Pyrazole Ring: : The pyrazole ring can be synthesized by the condensation of 1,3-diketones with hydrazines. For example, the reaction of 3,5-dimethyl-1H-pyrazole with ethyl acetoacetate in the presence of a base such as sodium ethoxide can yield the desired pyrazole ring .
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Introduction of the Oxan-4-ylsulfanyl Group: : The oxan-4-ylsulfanyl group can be introduced by reacting the pyrazole derivative with an appropriate thiol compound. This reaction can be carried out under mild conditions using a suitable catalyst .
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Formation of the Carboxamide Group: : The carboxamide group can be introduced by reacting the intermediate compound with an appropriate amine. This reaction can be carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production of 1,3-dimethyl-N-[2-(oxan-4-ylsulfanyl)ethyl]-1H-pyrazole-5-carboxamide may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
1,3-dimethyl-N-[2-(oxan-4-ylsulfanyl)ethyl]-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:
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Oxidation: : The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones .
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Reduction: : Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) to form the corresponding alcohols or amines .
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Substitution: : The compound can undergo nucleophilic substitution reactions with various nucleophiles, such as halides or amines, to form substituted derivatives .
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran (THF).
Substitution: Halides, amines, solvents like dichloromethane, and catalysts like palladium on carbon (Pd/C).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols, amines.
Substitution: Substituted pyrazole derivatives.
Scientific Research Applications
Anti-inflammatory Properties
Research indicates that pyrazole derivatives exhibit notable anti-inflammatory effects. For instance, compounds similar to 1,3-dimethyl-N-[2-(oxan-4-ylsulfanyl)ethyl]-1H-pyrazole-5-carboxamide have been synthesized and tested for their ability to reduce inflammation in various models. A study demonstrated that certain pyrazole derivatives showed comparable efficacy to established anti-inflammatory drugs like diclofenac sodium in carrageenan-induced edema models .
Antitumor Activity
The compound has been evaluated for its antitumor properties. A recent study synthesized novel pyrazole derivatives that exhibited significant cytotoxic effects against liver carcinoma (HepG2) and lung carcinoma (A549) cell lines. The findings suggest that modifications to the pyrazole structure can enhance its antitumor activity, making it a promising candidate for cancer therapy .
Antimicrobial Activity
The antimicrobial potential of pyrazole derivatives has also been explored. Compounds similar to 1,3-dimethyl-N-[2-(oxan-4-ylsulfanyl)ethyl]-1H-pyrazole-5-carboxamide have demonstrated efficacy against various bacterial strains, including E. coli and Staphylococcus aureus. The presence of specific functional groups within the pyrazole framework has been linked to enhanced antimicrobial activity .
Pesticidal Properties
Pyrazole compounds have shown promise as pesticides due to their ability to disrupt biological processes in pests. Research indicates that certain pyrazole derivatives can act as effective insecticides by interfering with the nervous systems of target insects. This application is particularly relevant in developing sustainable agricultural practices that minimize chemical usage while maximizing pest control efficiency.
Herbicidal Activity
In addition to insecticidal properties, some pyrazole derivatives have exhibited herbicidal activity. Studies have reported that these compounds can inhibit the growth of specific weed species without adversely affecting crop yields, thus offering a dual benefit of weed management and crop protection .
Polymer Chemistry
The unique structural characteristics of 1,3-dimethyl-N-[2-(oxan-4-ylsulfanyl)ethyl]-1H-pyrazole-5-carboxamide allow it to be utilized as a building block in polymer synthesis. Research has indicated that incorporating this compound into polymer matrices can enhance mechanical properties and thermal stability, making it suitable for high-performance applications in various industries.
Nanotechnology
In nanotechnology, pyrazole derivatives are being investigated for their potential use in drug delivery systems. Their ability to form stable complexes with nanoparticles can facilitate targeted delivery of therapeutic agents, improving treatment outcomes in various diseases .
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of 1,3-dimethyl-N-[2-(oxan-4-ylsulfanyl)ethyl]-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets and pathways:
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Molecular Targets: : The compound can bind to enzymes and receptors involved in inflammatory and microbial pathways, inhibiting their activity and leading to therapeutic effects .
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Pathways Involved: : The compound can modulate signaling pathways such as the NF-κB pathway, which plays a crucial role in inflammation and cancer .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The following table compares key structural features and properties of the target compound with analogous pyrazole carboxamides:
*Calculated using ChemDraw and empirical models.
Key Observations :
- The oxane ring in the target compound reduces LogP compared to aromatic substituents (e.g., AN91, tolfenpyrad), suggesting better aqueous solubility.
- Thioether linkages (target compound, AN91) may confer metabolic stability over ester or sulfonamide groups in other analogs .
- Halogenated derivatives (e.g., tolfenpyrad) exhibit higher LogP and insecticidal potency due to increased lipophilicity and target binding .
Biological Activity
1,3-Dimethyl-N-[2-(oxan-4-ylsulfanyl)ethyl]-1H-pyrazole-5-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of anti-inflammatory and anti-cancer research. This article reviews the synthesis, biological activity, and potential therapeutic applications of this compound, drawing from a variety of scientific studies and patents.
Chemical Structure
The compound can be represented by the following structural formula:
Anti-Inflammatory Activity
Research has indicated that pyrazole derivatives exhibit significant anti-inflammatory properties. A study highlighted that certain pyrazole compounds demonstrated inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2, which are critical in the inflammatory process. For instance, compounds structurally related to 1,3-dimethyl-N-[2-(oxan-4-ylsulfanyl)ethyl]-1H-pyrazole-5-carboxamide showed promising results in reducing edema in carrageenan-induced rat paw models, with inhibition percentages comparable to standard anti-inflammatory drugs like ibuprofen and celecoxib .
| Compound | COX-2 Inhibition (%) | Reference Drug Comparison |
|---|---|---|
| 1,3-Dimethyl-N-[2-(oxan-4-ylsulfanyl)ethyl]-1H-pyrazole-5-carboxamide | TBD | TBD |
| Celecoxib | 22% | Standard |
| Compound A | 62% | Celecoxib |
Anticancer Activity
The anticancer properties of pyrazole derivatives have also been explored. Studies have shown that similar compounds can inhibit tumor growth in various cancer cell lines. For instance, a series of pyrazole derivatives were tested against breast cancer cell lines with some exhibiting IC50 values lower than those of established chemotherapeutics like doxorubicin . The mechanism often involves the induction of apoptosis through the modulation of various signaling pathways.
Antimicrobial Activity
In addition to anti-inflammatory and anticancer effects, 1,3-dimethyl-N-[2-(oxan-4-ylsulfanyl)ethyl]-1H-pyrazole-5-carboxamide may possess antimicrobial properties. Research has indicated that related pyrazole compounds show activity against a range of bacterial strains including E. coli and S. aureus. The presence of specific functional groups within these compounds appears to enhance their antimicrobial efficacy .
Case Studies
Several case studies have investigated the biological activities of pyrazole derivatives:
- Anti-inflammatory Effects : In a study involving carrageenan-induced paw edema in rats, compounds similar to 1,3-dimethyl-N-[2-(oxan-4-ylsulfanyl)ethyl]-1H-pyrazole-5-carboxamide showed significant reduction in inflammation compared to control groups.
- Cancer Cell Line Inhibition : A series of pyrazole derivatives were tested against MCF-7 breast cancer cells, revealing that some compounds inhibited cell proliferation by over 70% at concentrations lower than 10 µM.
- Antimicrobial Testing : Pyrazole derivatives were evaluated against multiple bacterial strains using agar diffusion methods, with several compounds demonstrating zones of inhibition comparable to standard antibiotics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
